S7V5RX5Wbz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NT-0796 is a small molecule inhibitor of the NLRP3 inflammasome, developed by NodThera. This compound has shown promise in treating chronic inflammatory diseases by selectively inhibiting the NLRP3 inflammasome, a key regulator of the body’s inflammation response .
准备方法
The synthetic routes and reaction conditions for NT-0796 involve novel chemistry that provides unprecedented potency and potential for prolonged pharmacodynamic effects. The compound is designed to be orally bioavailable and capable of crossing the blood-brain barrier . Specific details on the industrial production methods are not publicly available, but the compound’s development has involved extensive preclinical and clinical testing to ensure its efficacy and safety .
化学反应分析
NT-0796 undergoes several types of chemical reactions, primarily focusing on its interaction with the NLRP3 inflammasome. The compound selectively inhibits NLRP3, reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The major products formed from these reactions are reduced inflammatory biomarkers, which have been observed in both preclinical and clinical studies .
科学研究应用
NT-0796 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying inflammasome inhibition. In biology and medicine, NT-0796 has shown potential in treating neuroinflammatory and peripheral inflammatory diseases, including Parkinson’s disease and other neurodegenerative conditions . The compound’s ability to cross the blood-brain barrier and reduce neuroinflammation makes it a promising candidate for addressing unmet medical needs in these areas .
作用机制
NT-0796 exerts its effects by selectively inhibiting the NLRP3 inflammasome, an upstream regulator of the body’s inflammation response. This inhibition reduces the levels of pro-inflammatory cytokines interleukin-1 beta and interleukin-18, which play a significant role in chronic inflammation . The compound’s ability to cross the blood-brain barrier allows it to target neuroinflammatory pathways, providing a potential therapeutic approach for neurodegenerative diseases .
相似化合物的比较
NT-0796 is unique in its ability to cross the blood-brain barrier and selectively inhibit the NLRP3 inflammasome with high potency. Similar compounds include other NLRP3 inflammasome inhibitors developed by NodThera, such as NT-0249, which is peripherally restricted and does not cross the blood-brain barrier . The differentiation in chemistry and pharmacokinetic profiles between NT-0796 and other NLRP3 inhibitors highlights its uniqueness and potential advantages in treating neuroinflammatory diseases .
属性
CAS 编号 |
2272917-13-0 |
---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
propan-2-yl (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1 |
InChI 键 |
UMUQEMHROZVOTF-LJQANCHMSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H](CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
规范 SMILES |
CC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。